Nicoboxil

Pharmacodynamics Cutaneous Blood Flow Rubefacient Onset Kinetics

Nicoboxil (2-butoxyethyl nicotinate) is a nicotinic acid ester that functions as a rubefacient and topical vasodilator, with its hyperemic effects mediated through prostaglandin release. It is predominantly procured as the active pharmaceutical ingredient (API) for combination products paired with the capsaicinoid nonivamide (e.g., Finalgon®), which are approved and commercially available in Europe and Asia for musculoskeletal pain management.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 13912-80-6
Cat. No. B3419213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicoboxil
CAS13912-80-6
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
InChIKeyIZJRISIINLJVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicoboxil (CAS 13912-80-6) Procurement Specification and Drug Class Summary for Topical Formulation


Nicoboxil (2-butoxyethyl nicotinate) is a nicotinic acid ester that functions as a rubefacient and topical vasodilator, with its hyperemic effects mediated through prostaglandin release [1]. It is predominantly procured as the active pharmaceutical ingredient (API) for combination products paired with the capsaicinoid nonivamide (e.g., Finalgon®), which are approved and commercially available in Europe and Asia for musculoskeletal pain management [2]. The compound is characterized by its distinct ester linkage (2-butoxyethyl) appended to the nicotinic acid backbone, which confers physicochemical properties suitable for topical delivery [1].

Nicoboxil Procurement: Why Nonivamide or Other Nicotinates Cannot Substitute for Finalgon® Specifications


Generic substitution of nicoboxil with either its co-active ingredient nonivamide or structurally related nicotinic acid esters is not pharmacodynamically equivalent. Nicoboxil provides a prostaglandin-mediated vasodilatory component that is mechanistically distinct from nonivamide's TRPV1-mediated neurogenic inflammation [1]. Quantitative hyperemic testing demonstrates that nicoboxil reaches maximum effect more rapidly (within 15 minutes) than nonivamide (30-45 minutes) [2]. Furthermore, clinical efficacy data from head-to-head trials confirm that the fixed-dose combination of nicoboxil 2.5% with nonivamide 0.4% provides superior analgesic outcomes compared to either monotherapy alone, validating that the procurement of the specific fixed ratio or API is critical for achieving the intended therapeutic efficacy and rapid onset [3].

Nicoboxil-Specific Differentiation Evidence: Quantitative Comparison Against Nonivamide and Class Alternatives


Rapid Onset of Cutaneous Hyperemia: Nicoboxil Demonstrates Earlier Peak Effect than Nonivamide

In a controlled human hyperemic test using laser Doppler perfusion imaging, nicoboxil preparations demonstrated a clearly lesser influence of the vehicle base and an earlier onset of maximum hyperemic effect compared to nonivamide [1]. While nonivamide required 45 minutes to reach maximum effect in a water-free ointment and 30 minutes in an O/W emulsion, nicoboxil reached its peak hyperemic response more rapidly [1]. This differential onset kinetics is a key formulation consideration.

Pharmacodynamics Cutaneous Blood Flow Rubefacient Onset Kinetics Laser Doppler Perfusion Imaging

Formulation Stability: Nicoboxil Demonstrates Superior Vehicle Independence Compared to Nonivamide

The kinetics of action of nonivamide are strongly influenced by the choice of formulation base (water-free ointment vs. O/W emulsion), with a 15-minute shift in the time to maximum effect [1]. In direct contrast, the application of nicoboxil preparations revealed a clearly lesser influence of the base regarding the onset of maximum effect [1]. This indicates that nicoboxil's percutaneous absorption and pharmacodynamic response are more robust and predictable across different topical vehicles.

Pharmaceutical Formulation Topical Drug Delivery Vehicle Effects Pharmacokinetics

Analgesic Synergy: Fixed-Dose Nicoboxil/Nonivamide Outperforms Nicoboxil Monotherapy in Acute Low Back Pain

In a Phase III randomized, double-blind, controlled trial (n=805), nicoboxil 2.5% monotherapy reduced pain intensity (PI) by 1.428 points after 8 hours [1]. However, the fixed-dose combination (FDC) of nicoboxil 2.5% with nonivamide 0.4% produced a superior reduction of 2.410 points over the same period (p < 0.0001 vs. nicoboxil monotherapy) [1]. By the end of treatment, the combination achieved a PI reduction of 3.540 points compared to 2.371 points for nicoboxil alone (p < 0.0001) [1].

Clinical Efficacy Analgesia Low Back Pain Fixed-Dose Combination

Reduction of Ischemic Tissue Necrosis: Nicoboxil/Nonivamide Combination Demonstrates Efficacy in Skin Flap Perfusion Models

In a preclinical rat model of random-pattern dorsal skin flaps, topical application of the nicoboxil/nonivamide combination four times daily for 6 days resulted in a statistically significant reduction in skin flap necrosis compared to placebo [1]. The combination-treated group exhibited a mean necrosis percentage of 22.6% ± 6.0%, while the control group showed 36.8% ± 4.3% necrosis (p < 0.05) [1].

Tissue Perfusion Skin Flap Survival Ischemia-Reperfusion Surgical Outcomes

Hemodynamic Evidence: Nicoboxil/Nonivamide Cream Increases Oxygenated Hemoglobin in Skin and Muscle

A study using optical spectroscopy evaluated the hemodynamic effects of a topical nonivamide/nicoboxil cream on the calf [1]. The application of the cream resulted in increased blood flow in smaller vessels of the skin and muscle tissues, with a significant increase specifically in the concentration of oxygenated hemoglobin and tissue oxygen saturation within the skin compartment [1].

Optical Spectroscopy Tissue Oxygenation Microcirculation Hemodynamics

Direct TRPV1 Antagonist Activity: Nicoboxil Demonstrates Moderate Potency at Rat TRPV1 Receptors

In vitro binding and functional assays indicate that nicoboxil exhibits direct antagonist activity at the TRPV1 receptor. In neonatal rat dorsal root ganglion (DRG) neurons, nicoboxil inhibited capsaicin-induced intracellular calcium mobilization with an IC50 of 240 nM [1]. This suggests that nicoboxil may contribute to analgesic effects not only through vasodilation but also via direct modulation of nociceptive signaling pathways.

TRPV1 Ion Channel Pharmacology Calcium Flux Assay In Vitro Potency

Nicoboxil Application Scenarios: Evidence-Based Procurement and Research Use Cases


Procurement for Fixed-Dose Combination Topical Analgesic Formulation (Acute Musculoskeletal Pain)

The strongest evidence base supports procuring nicoboxil specifically for fixed-dose combination (FDC) products paired with nonivamide (0.17-0.4%). Clinical trial data demonstrates that the FDC (nicoboxil 2.5%/nonivamide 0.4%) provides significantly superior pain reduction compared to nicoboxil monotherapy (3.540 vs. 2.371 points on NRS; p<0.0001) and placebo [1]. Procuring nicoboxil as a standalone API for monotherapy formulations would yield suboptimal efficacy per head-to-head trial data. Buyers should target the specific ratio validated in Phase III trials and commercial products (Finalgon® specification: 1.08% nicoboxil / 0.17% nonivamide cream) [2].

Surgical and Reconstructive Applications: Enhancement of Skin Flap Perfusion and Necrosis Reduction

Nicoboxil-containing topical preparations are indicated for procurement in surgical and reconstructive research applications where improved tissue perfusion is required. Preclinical evidence demonstrates that topical nicoboxil/nonivamide combination reduced skin flap necrosis by 38.6% relative to control (22.6% vs. 36.8% necrosis; p<0.05) in a rat model [3]. Recent human clinical applications have explored its use for improving skin flap perfusion following nipple-sparing mastectomy and breast reconstruction [4]. Procurement for this scenario requires the combination formulation to achieve the demonstrated hemodynamic and tissue-sparing effects.

Pharmacological Research: TRPV1 Antagonist Activity and Neurovascular Studies

Nicoboxil exhibits direct TRPV1 antagonist activity (IC50: 240 nM) in rat DRG neurons [5], distinguishing it from purely prostaglandin-mediated rubefacients. This supports procurement for basic pharmacological research investigating neurovascular coupling, cutaneous nociception, and the interplay between prostaglandin-mediated vasodilation and TRPV1-mediated neurogenic inflammation. The compound's dual mechanism—prostaglandin release and TRPV1 antagonism—makes it a unique tool compound for studies of topical counter-irritant pharmacology.

Hemodynamic Research: Optical Spectroscopy Studies of Tissue Oxygenation

Nicoboxil/nonivamide cream has been validated as a topical intervention for increasing oxygenated hemoglobin concentration and tissue oxygen saturation in skin and muscle compartments, as measured by optical spectroscopy [6]. This supports procurement for research protocols investigating local microcirculatory responses, non-invasive monitoring of tissue perfusion, and the pharmacodynamic effects of topical vasodilators on muscle tissue oxygenation.

Technical Documentation Hub

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